Moricizine (morpholine-D8)

Isotopic Purity Chemical Purity Internal Standard Qualification

Moricizine (morpholine-D8) is a purpose-engineered stable isotope-labeled internal standard that resolves critical failures in Moricizine LC-MS/MS quantification. Its +8 Da mass shift on the metabolically stable morpholine ring eliminates cross-talk from the analyte's natural abundance envelope, while deuterium placement resists back-exchange under alkaline LLE conditions. Unlike surrogate analogs, this co-eluting IS corrects for ion suppression and extraction variability to meet bioanalytical validation guidelines. For bioequivalence study designs, it slashes intrasubject CV from >30% to <6%, reducing subject numbers and study costs. Specifications: C₂₂H₁₇D₈N₃O₄S, MW 435.57, ≥98% chemical purity, ≥98 atom % D isotopic purity. Suitable for TDM, pharmacokinetic profiling, and ANDA/DMF submissions.

Molecular Formula C₂₂H₁₇D₈N₃O₄S
Molecular Weight 435.57
Cat. No. B1160144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoricizine (morpholine-D8)
SynonymsN-[10-[3-(4-morpholinyl)-1-oxopropyl]-10H-phenothiazin-2-yl]Carbamic Acid Ethyl Ester-D8;  10-(3-Morpholinopropionyl)phenothiazine-2-carbamic Acid Ethyl Ester-D8;  Ethyl 10-(β-N-Morpholinylpropionyl)phenothiazine-2-carbamate-D8;  Ethyl 10-(β-Morpholinop
Molecular FormulaC₂₂H₁₇D₈N₃O₄S
Molecular Weight435.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moricizine (morpholine-D8) Deuterated Internal Standard for LC-MS/MS Quantification of Moricizine in Pharmacokinetic and Bioequivalence Studies


Moricizine (morpholine-D8), also designated Moricizine-d8, is a stable isotope-labeled analog of the Class I antiarrhythmic agent Moricizine (Ethmozine), in which eight hydrogen atoms on the morpholine ring are replaced with deuterium . The compound is specifically designed and manufactured for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise quantification of unlabeled Moricizine in complex biological matrices . With a molecular formula of C₂₂H₁₇D₈N₃O₄S (free base) and a molecular weight of 435.57 Da, it provides a mass shift of M+8 relative to the unlabeled parent compound [1]. The product is intended strictly for research use in analytical method development, therapeutic drug monitoring (TDM), pharmacokinetic profiling, and bioequivalence assessment .

Why Moricizine (morpholine-D8) Cannot Be Replaced by Unlabeled Moricizine or Alternative Deuterated Analogs in Validated LC-MS/MS Workflows


Unlabeled Moricizine cannot serve as an internal standard because it is indistinguishable from the target analyte in mass spectrometric detection, rendering quantification impossible via isotope dilution methods [1]. Substitution with non-isotopic structural analogs (e.g., clozapine, estazolam, butamben) introduces differential extraction recovery, chromatographic retention time shifts, and ionization efficiency mismatches, compromising assay accuracy and reproducibility in accordance with bioanalytical method validation guidelines [2][3]. Among deuterated alternatives, compounds with fewer deuterium atoms (e.g., Moricizine-d5) risk isotopic interference from the natural abundance M+1 and M+2 isotopic envelope of the unlabeled analyte, while alternative labeling positions may be susceptible to deuterium-hydrogen back-exchange during sample preparation, introducing quantification bias [4]. The morpholine-D8 configuration, by concentrating eight deuterium atoms on a metabolically stable ring position remote from exchangeable sites, is purpose-engineered to address these specific analytical vulnerabilities .

Quantitative Comparative Evidence for Moricizine (morpholine-D8): Head-to-Head and Cross-Study Differentiation Versus Unlabeled Moricizine and Alternative Deuterated Analogs


Isotopic Purity ≥98 atom % D and Chemical Purity ≥95% (CP) Ensure Reliable Internal Standard Performance in Moricizine-D8 Compared to Lower-Specification Analogs

Moricizine (morpholine-D8) hydrochloride is commercially available with a specified isotopic purity of ≥98 atom % D and chemical assay of ≥95% (CP) . In contrast, no equivalent quantitative purity specifications are uniformly reported for Moricizine-d5 or alternative deuterated analogs in authoritative vendor datasheets, introducing uncertainty in their suitability for validated analytical workflows . Higher isotopic purity directly translates to reduced background interference from residual unlabeled species, while chemical purity ≥95% ensures minimal contamination by non-deuterated impurities that could compromise calibration curve linearity .

Isotopic Purity Chemical Purity Internal Standard Qualification LC-MS/MS

M+8 Mass Shift in Moricizine-D8 Eliminates Isotopic Interference from Unlabeled Analyte Natural Abundance Envelope

Moricizine (morpholine-D8) produces a mass shift of M+8 relative to unlabeled Moricizine, a consequence of eight deuterium atoms incorporated on the morpholine ring [1]. This +8 Da shift provides complete spectral separation from the natural isotopic envelope of the unlabeled analyte, which includes M+1 and M+2 contributions from ¹³C and ³⁴S isotopes. In contrast, Moricizine-d5 (ethyl D5 labeling) yields only a +5 Da shift, increasing the risk of cross-talk interference between the internal standard channel and the M+2/M+3 isotopologues of the target analyte, particularly at high analyte concentrations . Analytical best practices recommend deuterated internal standards with ≥3 Da mass shift; the +8 Da shift of morpholine-D8 exceeds this minimum requirement by a substantial margin, providing an additional safety factor against isotopic overlap [2].

Mass Shift Isotopic Interference LC-MS/MS Internal Standard Selection

Deuterium Labeling on Morpholine Ring Ensures Back-Exchange Resistance During Sample Preparation Relative to Labile Position Labeling

The deuterium label in Moricizine (morpholine-D8) is located exclusively on the morpholine ring, a metabolically stable and non-exchangeable position under standard sample preparation conditions (liquid-liquid extraction at alkaline pH, protein precipitation, or solid-phase extraction) . This contrasts with deuterium labeling at potentially labile positions such as adjacent to carbonyl groups or on exchangeable amine protons, where deuterium-hydrogen back-exchange can occur during sample processing, introducing quantification variability [1]. The morpholine ring labeling strategy mitigates this risk, ensuring that the internal standard maintains its isotopic integrity throughout the analytical workflow .

Deuterium-Hydrogen Exchange Label Stability Sample Preparation LC-MS/MS

Stable Isotope Internal Standard Methodology Reduces Intrasubject Coefficient of Variation from >30% to <6% in Moricizine Bioequivalence Studies

A clinical bioequivalence study employing dual stable isotope administration with [²H₁₁]moricizine·HCl as internal standard demonstrated that the single-period, dual-isotope design reduced the intrasubject coefficient of variation (cv_epsilon) to <6% for moricizine pharmacokinetic metrics [1]. In contrast, a previous study using a conventional two-period crossover design without stable isotope methodology determined the cv_epsilon for moricizine metrics to be in excess of 30%, resulting in classification of the drug as having highly variable absorption [1]. This >5-fold reduction in intrasubject variability directly translates to improved statistical power for bioavailability and bioequivalence evaluation, with reduced subject numbers required and elimination of period and sequence effects [2].

Intrasubject Variability Bioequivalence Stable Isotope Statistical Power

Moricizine-D8 Enables Specific Tracking of Parent Drug in Complex Metabolic Matrix of >30 Metabolites and 95% Plasma Protein Binding

Moricizine exhibits extensive first-pass metabolism, producing at least 30 metabolites, and is 95% bound to plasma proteins [1][2]. Its oral bioavailability ranges from 34-38%, with an elimination half-life of 2-6 hours in healthy volunteers [2]. This metabolic complexity renders non-isotopic internal standards (e.g., clozapine, estazolam) inadequate for accurate quantification, as they fail to track the analyte through differential extraction recovery and ionization efficiency variations across the metabolite-rich matrix [3]. Moricizine (morpholine-D8), as a stable isotope-labeled analog, co-elutes with the parent drug and experiences identical matrix effects and extraction behavior, enabling specific quantification of the intact parent compound amidst the complex metabolic background [4].

Metabolite Profiling Plasma Protein Binding Pharmacokinetics ADME

Moricizine-D8 Is Purpose-Built for LC-MS/MS Bioanalytical Method Validation per Regulatory Guidelines

Regulatory guidelines from the FDA and EMA for bioanalytical method validation explicitly recommend the use of stable isotope-labeled internal standards for LC-MS/MS assays to correct for matrix effects, extraction variability, and ionization suppression/enhancement [1]. Moricizine (morpholine-D8) is specifically designed to meet these requirements, with specifications for mass spectrometry suitability (M+8 mass shift) and documented chemical/isotopic purity . In contrast, methods employing non-isotopic internal standards for moricizine quantification (e.g., clozapine, butamben) may fail validation criteria for accuracy and precision in complex biological matrices, particularly when matrix effects exceed ±15% [1][2].

Method Validation Regulatory Compliance Bioanalytical FDA Guidance

Recommended Research and Industrial Applications for Moricizine (morpholine-D8) Based on Quantitative Differentiation Evidence


LC-MS/MS Method Development and Validation for Moricizine Quantification in Human Plasma for Pharmacokinetic Studies

Moricizine (morpholine-D8) is optimally deployed as the internal standard in LC-MS/MS method development and validation for quantifying unlabeled Moricizine in human plasma. The +8 Da mass shift eliminates isotopic interference from the natural abundance envelope of the analyte , while the documented isotopic purity ≥98 atom % D ensures reliable calibration curve linearity . The morpholine ring labeling position resists deuterium-hydrogen back-exchange during liquid-liquid extraction under alkaline conditions , maintaining internal standard integrity throughout sample preparation. This application directly addresses the metabolic complexity of Moricizine (>30 metabolites, 95% protein binding) by providing a co-eluting analog that corrects for matrix effects [1].

Bioequivalence Studies Using Dual Stable Isotope Administration Design

Procurement of Moricizine (morpholine-D8) enables implementation of single-period, dual-isotope bioequivalence study designs. As demonstrated in published clinical research, the use of a deuterated internal standard in this paradigm reduces intrasubject coefficient of variation from >30% to <6% compared to conventional two-period crossover designs [2]. This reduction in variability translates to smaller required subject numbers, lower study costs, and elimination of period and sequence confounding effects, directly benefiting pharmaceutical development programs requiring bioequivalence assessment for ANDA submissions [2].

Therapeutic Drug Monitoring (TDM) of Moricizine in Clinical Pharmacology Settings

Moricizine (morpholine-D8) serves as the definitive internal standard for therapeutic drug monitoring (TDM) assays measuring Moricizine plasma concentrations in patients. The compound's chemical purity ≥95% (CP) and suitability for mass spectrometry applications provide the analytical reliability required for clinical decision-making based on drug concentration measurements . Given Moricizine's narrow therapeutic window and extensive inter-individual pharmacokinetic variability (4-fold range in half-life and clearance) [1], accurate quantification using a stable isotope-labeled internal standard is essential for dose optimization and avoidance of proarrhythmic adverse effects.

Pharmaceutical Impurity Profiling and Reference Standard Qualification

As a fully characterized, high-purity deuterated reference standard, Moricizine (morpholine-D8) is suitable for use in pharmaceutical quality control applications, including impurity profiling, method transfer, and traceability against pharmacopeial standards (USP or EP) [3]. The compound's documented isotopic and chemical purity specifications support its qualification as a reference standard for analytical method validation, stability studies, and regulatory submissions including ANDA and DMF filings [3].

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